Propan-2-ol;vanadium(2+)

Redox Catalysis Reductive Synthesis Electron Transfer

Propan-2-ol;vanadium(2+) (CAS 36139-34-1, molecular formula C₉H₂₄O₃V⁺², MW 231.23 g/mol) is a vanadium(II) alkoxide coordination complex in which a V²⁺ centre is coordinated by three isopropanol (propan-2-ol) ligands. Unlike the industrially ubiquitous vanadium(V) oxytriisopropoxide (VO(OiPr)₃, CAS 5588-84-1), this compound contains vanadium in the divalent oxidation state and lacks the terminal oxo (V=O) ligand.

Molecular Formula C9H24O3V+2
Molecular Weight 231.23 g/mol
Cat. No. B11870293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-ol;vanadium(2+)
Molecular FormulaC9H24O3V+2
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.[V+2]
InChIInChI=1S/3C3H8O.V/c3*1-3(2)4;/h3*3-4H,1-2H3;/q;;;+2
InChIKeyNBLQMYOTIXQOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-ol;vanadium(2+) – Compound Class, Basic Characteristics, and Procurement Context for Vanadium(II) Isopropoxide


Propan-2-ol;vanadium(2+) (CAS 36139-34-1, molecular formula C₉H₂₄O₃V⁺², MW 231.23 g/mol) is a vanadium(II) alkoxide coordination complex in which a V²⁺ centre is coordinated by three isopropanol (propan-2-ol) ligands [1]. Unlike the industrially ubiquitous vanadium(V) oxytriisopropoxide (VO(OiPr)₃, CAS 5588-84-1), this compound contains vanadium in the divalent oxidation state and lacks the terminal oxo (V=O) ligand. It belongs to the broader class of vanadium alkoxides used as precursors for oxide thin films and catalysts, but the +2 oxidation state confers fundamentally different redox behaviour, thermal decomposition pathways, and ligand coordination geometry compared to V(III), V(IV), and V(V) isopropoxide analogues [2].

Why Generic Substitution Fails for Propan-2-ol;vanadium(2+) – Oxidation-State-Dependent Differentiation Prevents Simple Replacement by Common Vanadium Alkoxides


Direct substitution of propan-2-ol;vanadium(2+) with higher-oxidation-state vanadium alkoxides such as VO(OiPr)₃ or V(OiPr)₃ is not chemically equivalent. The +2 oxidation state of vanadium in this compound imparts a markedly stronger reducing character (E° for V³⁺/V²⁺ = –0.255 V vs. SHE) compared to V(IV) or V(V) analogues, which exhibit reduction potentials that are >500 mV more positive [1]. Furthermore, the absence of a terminal oxo ligand in V(II) isopropoxide alters both the thermal decomposition stoichiometry and the surface chemistry during grafting onto oxide supports, leading to different oxide phases and catalytic site distributions [2]. These differences are not marginal—they directly determine the final material phase, redox behaviour, and catalytic selectivity. The quantitative evidence below substantiates why procurement decisions must be made on a compound-specific basis rather than by class-level interchangeability.

Product-Specific Quantitative Evidence Guide for Propan-2-ol;vanadium(2+) – Comparator-Based Differentiation Across Key Performance Dimensions


Propan-2-ol;vanadium(2+) Exhibits a 1.255 V More Negative Reduction Potential Than Vanadium(V) Oxytriisopropoxide, Enabling Stronger Reductive Chemistry

The V²⁺/V³⁺ standard reduction potential of –0.255 V (vs. SHE) is 1.255 V more negative than the VO₂⁺/VO²⁺ couple (+1.00 V) of vanadium(V) oxytriisopropoxide [1]. This means propan-2-ol;vanadium(2+) is thermodynamically a far stronger reductant, capable of reducing substrates that are inert toward V(IV) or V(V) alkoxides.

Redox Catalysis Reductive Synthesis Electron Transfer

Absence of the Terminal Oxo Ligand in Propan-2-ol;vanadium(2+) Alters Thermal Decomposition Stoichiometry Relative to VO(OiPr)₃, Yielding VO₂ Rather Than V₂O₅

Vanadium(V) oxytriisopropoxide (VO(OiPr)₃) contains preformed V–O and V=O units that direct thermal decomposition toward V₂O₅ formation [1]. Propan-2-ol;vanadium(2+) lacks the terminal oxo ligand, and its decomposition under inert or reducing conditions is expected to yield VO₂ (or V₂O₃), as V(II) cannot disproportionate to V(V) without an external oxidant. This is a stoichiometrically mandated difference: 2 VO(OiPr)₃ → V₂O₅ + organic byproducts vs. V(OiPr)₂ → VO₂ + organic byproducts (theoretical). VO₂ exhibits a metal–insulator transition at ~68 °C with a conductivity change of ~3–5 orders of magnitude, a functional property absent in V₂O₅ [2].

Thin Film Deposition CVD/ALD Precursor Vanadium Oxide Phase Control

Propan-2-ol;vanadium(2+) Has a Lower Molecular Weight Than VO(OiPr)₃ (231.23 vs. 244.21 g/mol), Potentially Favouring Higher Vapour-Phase Transport Efficiency

The molecular weight of propan-2-ol;vanadium(2+) (C₉H₂₄O₃V, MW 231.23 g/mol) [1] is approximately 5.3% lower than that of VO(OiPr)₃ (C₉H₂₁O₄V, MW 244.21 g/mol) [2]. For structurally related metal alkoxide precursors, lower molecular weight generally correlates with higher vapour pressure at a given temperature, which can translate to higher deposition rates or lower precursor delivery temperatures in CVD/ALD processes. While direct vapour-pressure curves are not publicly available for V(II) isopropoxide, the MW difference provides a first-order procurement filter for applications where precursor volatility is a limiting factor.

CVD/ALD Precursor Volatility Precursor Delivery Vapour Pressure

Vanadium(II) Alkoxides with Sterically Undemanding Ligands Are Thermodynamically Prone to Disproportionation, Requiring Strict Inert-Atmosphere Handling Versus Air-Stable V(V) Analogues

Research on vanadium(II) aryloxides demonstrates that when sterically unhindered alkoxide ligands are used (e.g., methoxide, ethoxide, isopropoxide), the V(II) centre tends to disproportionate into V(III) and V(IV) mixed-valence species, unlike V(V) oxytriisopropoxide which is commercially available as an air- and moisture-sensitive but thermally stable liquid that does not undergo spontaneous disproportionation [1]. This instability means propan-2-ol;vanadium(2+) must be stored and handled under rigorously oxygen- and moisture-free conditions (e.g., glovebox, Schlenk line), whereas VO(OiPr)₃ can be handled with standard air-sensitive techniques. This directly impacts procurement: users must verify that their infrastructure can accommodate the more stringent handling requirements before selecting V(II) isopropoxide over a V(V) alternative.

Compound Stability Handling Requirements Inert Atmosphere

Best Research and Industrial Application Scenarios for Propan-2-ol;vanadium(2+) Based on Quantitative Differentiation Evidence


Single-Source CVD/ALD Precursor for VO₂ Thin Films Without Post-Deposition Reduction

Propan-2-ol;vanadium(2+) is the preferred precursor when the target thin-film phase is VO₂ (vanadium dioxide) rather than V₂O₅. Because V(II) already possesses the oxidation state required for VO₂ formation, controlled thermal decomposition can directly yield VO₂, eliminating the need for a post-deposition reducing anneal that is mandatory when using VO(OiPr)₃ [1]. This reduces process complexity, thermal budget, and potential film damage, making it the procurement choice for thermochromic coatings, Mott memristors, and smart window applications where the ~68 °C metal–insulator transition of VO₂ is the functional property of interest [2].

Reductive Catalysis Requiring Strong Single-Electron Transfer Capability

For catalytic transformations that require a strong reductant—such as reductive coupling, dehalogenation, or activation of inert small molecules (e.g., N₂, CO₂)—propan-2-ol;vanadium(2+) offers a thermodynamic reducing power that is 1.255 V stronger than vanadium(V) oxytriisopropoxide [1]. This is critical when the substrate has a reduction potential more negative than approximately +0.3 V vs. SHE, where V(IV) and V(V) alkoxides become thermodynamically incapable of electron transfer. Procurement for reductive catalysis applications should prioritize V(II) isopropoxide when the substrate's reduction potential is known to lie in this regime.

Synthesis of Mixed-Valence or Low-Valence Vanadium Oxide Nanomaterials

When the research objective is the synthesis of vanadium oxide phases with intermediate or low vanadium oxidation states (e.g., V₂O₃, V₃O₅, Magnéli phases VₙO₂ₙ₋₁), propan-2-ol;vanadium(2+) provides a source of V(II) that can be partially oxidized in a controlled manner. In contrast, VO(OiPr)₃ provides V(V) and requires partial reduction, which is often more difficult to control stoichiometrically and may introduce unwanted oxygen vacancies or phase mixtures [1]. Procurement for phase-pure low-valence vanadium oxide synthesis should select V(II) isopropoxide when reductive control is more challenging than oxidative control in the specific experimental setup.

Surface Organometallic Chemistry (SOMC) Grafting for Well-Defined Low-Valence Vanadium Sites

In surface organometallic chemistry, the grafting of vanadium precursors onto oxide supports yields isolated, well-defined catalytic sites [1]. Propan-2-ol;vanadium(2+) is uniquely suited for generating isolated V(II) or V(III) surface species without the interfering presence of a vanadyl (V=O) group. This is critical when the catalytic mechanism requires a non-oxo vanadium centre, as the V=O group in grafted VO(OiPr)₃-derived species can dominate the coordination sphere and alter catalytic selectivity. Procurement for SOMC studies targeting non-oxo vanadium active sites should specify V(II) isopropoxide.

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